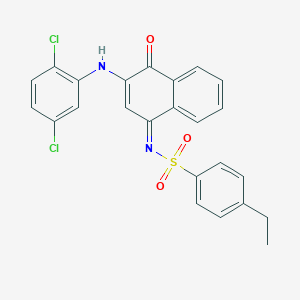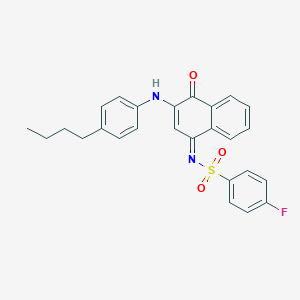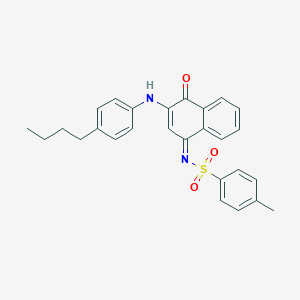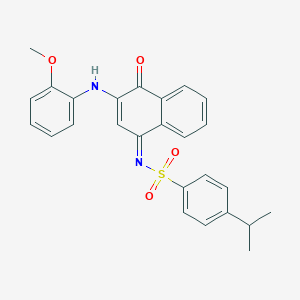![molecular formula C19H21NO5S B281404 4-[Acetyl(mesitylsulfonyl)amino]phenyl acetate](/img/structure/B281404.png)
4-[Acetyl(mesitylsulfonyl)amino]phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Acetyl(mesitylsulfonyl)amino]phenyl acetate, also known as mesitylsulfonyl acetyl-para-aminophenol (MSAP), is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. In
Aplicaciones Científicas De Investigación
MSAP has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, MSAP has been identified as a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and pain. MSAP has also been shown to exhibit anticancer properties by inducing apoptosis in cancer cells. In addition, MSAP has been used as a key intermediate in the synthesis of various organic compounds, including dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of MSAP involves its interaction with COX-2, which is responsible for the production of prostaglandins, a group of lipid compounds that play a crucial role in inflammation and pain. MSAP inhibits the activity of COX-2 by binding to its active site, thereby preventing the production of prostaglandins. This results in a reduction in inflammation and pain.
Biochemical and Physiological Effects:
MSAP has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that MSAP inhibits the activity of COX-2 in a dose-dependent manner. In addition, MSAP has been shown to induce apoptosis in cancer cells by activating caspase-3, an enzyme that plays a crucial role in programmed cell death. MSAP has also been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MSAP offers several advantages for lab experiments. It is easy to synthesize and is readily available in large quantities. MSAP is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, MSAP has some limitations. It is highly reactive and can react with other compounds, leading to the formation of unwanted byproducts. In addition, MSAP can exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
For research on MSAP include the development of MSAP-based drugs, the synthesis of new MSAP derivatives, and the exploration of its potential applications in materials science and nanotechnology.
Métodos De Síntesis
The synthesis of MSAP involves the reaction of 4-[Acetyl(mesitylsulfonyl)amino]phenyl acetatenyl chloride with 4-aminophenol in the presence of sodium hydroxide. This reaction results in the formation of 4-[Acetyl(mesitylsulfonyl)amino]phenyl acetatenyl para-aminophenol (MSAP-OH), which is then acetylated using acetic anhydride to produce MSAP.
Propiedades
Fórmula molecular |
C19H21NO5S |
|---|---|
Peso molecular |
375.4 g/mol |
Nombre IUPAC |
[4-[acetyl-(2,4,6-trimethylphenyl)sulfonylamino]phenyl] acetate |
InChI |
InChI=1S/C19H21NO5S/c1-12-10-13(2)19(14(3)11-12)26(23,24)20(15(4)21)17-6-8-18(9-7-17)25-16(5)22/h6-11H,1-5H3 |
Clave InChI |
COOSWMSTFOKVDM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C2=CC=C(C=C2)OC(=O)C)C(=O)C)C |
SMILES canónico |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C2=CC=C(C=C2)OC(=O)C)C(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



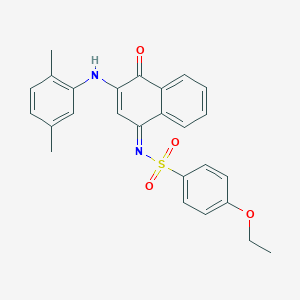
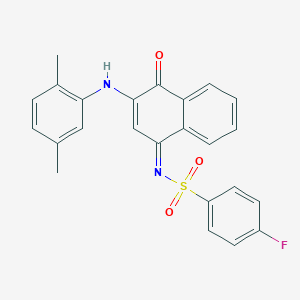
![Methyl 4-({1-oxo-4-[(2-thienylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate](/img/structure/B281324.png)
![Methyl 4-[(4-{[(4-methoxyphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281325.png)
![Methyl 4-[(4-{[(4-ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281326.png)
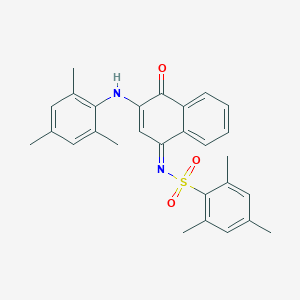
![4-({4-[(2-Naphthylsulfonyl)imino]-1-oxo-1,4-dihydro-2-naphthalenyl}amino)benzoic acid](/img/structure/B281330.png)
![Ethyl 4-[(4-{[(2,4-dimethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281337.png)
![ethyl 4-{[(4Z)-4-{[(4-fluorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydronaphthalen-2-yl]amino}benzoate](/img/structure/B281338.png)
![N-[(1Z)-3-[(3,4-dimethylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide](/img/structure/B281339.png)
